molecular formula C21H42N4O10 B13717061 t-Boc-Aminooxy-PEG7-azide

t-Boc-Aminooxy-PEG7-azide

Cat. No.: B13717061
M. Wt: 510.6 g/mol
InChI Key: SSNHQTMYMISNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Boc-Aminooxy-PEG7-azide: is a bifunctional polyethylene glycol (PEG) linker that features an azide group and a tert-butoxycarbonyl (t-Boc) protected aminooxy group. This compound is widely used in various chemical and biological applications due to its ability to undergo click chemistry reactions and its protective group that can be removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of t-Boc-Aminooxy-PEG7-azide typically involves the following steps:

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using techniques like column chromatography and characterized using NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C21H42N4O10

Molecular Weight

510.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate

InChI

InChI=1S/C21H42N4O10/c1-21(2,3)35-20(26)24-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-23-25-22/h4-19H2,1-3H3,(H,24,26)

InChI Key

SSNHQTMYMISNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.